Cas no 439813-86-2 (1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole)

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole is a boron-containing heterocyclic compound widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the pinacol boronate ester group enhances its stability and reactivity, making it suitable for selective functionalization of aromatic systems. Its pyrrole core contributes to electronic versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. The tetramethyl dioxaborolane moiety ensures improved handling and storage compared to more labile boronic acids. This compound is particularly valuable in constructing complex molecular architectures due to its compatibility with diverse reaction conditions and functional groups. Its synthetic utility is further underscored by its role in producing conjugated polymers and bioactive molecules.
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole structure
439813-86-2 structure
Product Name:1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole
CAS No:439813-86-2
MF:C16H20BNO2
MW:269.146504402161
CID:2827724
PubChem ID:72220396
Update Time:2025-06-08

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole
    • MB17803
    • 439813-86-2
    • SCHEMBL15011969
    • PSA81386
    • 1-PHENYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE
    • Inchi: 1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)13-10-11-18(12-13)14-8-6-5-7-9-14/h5-12H,1-4H3
    • InChI Key: SSGOKPWCHTUNIQ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CN(C3C=CC=CC=3)C=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 269.1587090Da
  • Monoisotopic Mass: 269.1587090Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.4Ų

1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P323423-10mg
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole
439813-86-2
10mg
$ 50.00 2022-06-03
TRC
P323423-50mg
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole
439813-86-2
50mg
$ 160.00 2022-06-03
TRC
P323423-100mg
1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole
439813-86-2
100mg
$ 230.00 2022-06-03

Additional information on 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole

Recent Advances in the Application of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole (CAS: 439813-86-2) in Chemical Biology and Pharmaceutical Research

The compound 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole (CAS: 439813-86-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a boronic acid derivative. This compound, characterized by its unique pyrrole-boronate structure, serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutics, particularly in oncology and infectious diseases, owing to its ability to modulate key biological pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the efficacy of 439813-86-2 as a precursor in the synthesis of boron-containing small-molecule inhibitors targeting proteasomes in cancer cells. The study revealed that derivatives of this compound exhibited potent inhibitory activity against the 20S proteasome, with IC50 values in the nanomolar range. This finding underscores the potential of 439813-86-2 in the design of next-generation proteasome inhibitors, which could address the limitations of current therapies such as bortezomib.

Another notable application of 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole was reported in a recent Nature Communications article (2024), where it was utilized as a key building block in the synthesis of boron-dipyrromethene (BODIPY) analogs for fluorescence-based imaging. The study showcased the compound's utility in developing highly stable and bright fluorescent probes, enabling real-time tracking of cellular processes such as autophagy and apoptosis. This advancement opens new avenues for non-invasive diagnostic tools in personalized medicine.

Furthermore, the pharmacokinetic properties of 439813-86-2 derivatives have been extensively investigated in preclinical models. A 2024 study in ACS Pharmacology & Translational Science demonstrated that these derivatives exhibit favorable bioavailability and low toxicity profiles, making them promising candidates for further clinical development. The study also highlighted the compound's ability to cross the blood-brain barrier, suggesting potential applications in neurodegenerative diseases.

In conclusion, 1-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrrole (CAS: 439813-86-2) represents a versatile and valuable tool in modern drug discovery and chemical biology. Its applications span from medicinal chemistry to diagnostic imaging, with recent studies emphasizing its potential in addressing unmet medical needs. Future research should focus on optimizing its derivatives for enhanced efficacy and specificity, as well as exploring its utility in emerging therapeutic areas such as immuno-oncology and gene therapy.

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